1,2-Heptanediol

Descripción general

Descripción

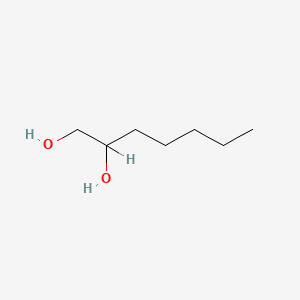

1,2-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Heptanediol can be synthesized through several methods. One common synthetic route involves the reduction of heptanoic acid or its derivatives. For example, the reduction of heptanoic acid esters using lithium aluminum hydride (LiAlH₄) in anhydrous conditions can yield this compound. Another method involves the hydroformylation of hexene followed by hydrogenation.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the hydrogenation reaction.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Heptanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of heptane.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

Oxidation: Heptanoic acid.

Reduction: Heptane.

Substitution: Chlorinated heptane derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,2-Heptanediol is utilized in various scientific research applications due to its unique chemical properties:

Chemistry

- Building Block : Used as a precursor in organic synthesis for producing more complex molecules.

- Solvent : Acts as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar compounds.

Biology

- Stabilizer : Functions as a stabilizer in biological assays and formulations.

- Antimicrobial Activity : Exhibits notable antimicrobial properties, making it suitable for use as a preservative in cosmetic products. Studies indicate it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi.

Medicine

- Drug Formulation : Employed as an excipient in pharmaceutical formulations, enhancing drug stability and delivery.

- Skin Penetration Enhancer : Research has shown that this compound can enhance the percutaneous absorption of drugs like metronidazole, making it valuable in topical drug delivery systems .

Industry

- Cosmetics : Widely used in skincare products as a humectant to retain moisture and improve skin texture.

- Plasticizers : Serves as a plasticizer in polymer manufacturing, improving flexibility and durability of plastics.

Case Study 1: Penetration Enhancement in Drug Delivery

In a study assessing drug absorption profiles with formulations containing metronidazole, it was found that incorporating this compound significantly reduced the lag time for drug absorption compared to controls without penetration enhancers. This highlights its potential role in improving therapeutic efficacy through enhanced drug delivery mechanisms .

Case Study 2: Cosmetic Applications

A safety assessment evaluated the use of this compound in cosmetic formulations. The findings indicated that it maintained a favorable safety profile while exhibiting effective antimicrobial properties against common pathogens. This underscores its dual role as both an effective preservative and a skin-conditioning agent .

Mecanismo De Acción

The mechanism of action of 1,2-heptanediol largely depends on its application. In biological systems, it can act as a stabilizer by interacting with proteins and other biomolecules, thereby preventing denaturation. In chemical reactions, its hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Hexanediol: Similar in structure but with one less carbon atom.

1,2-Octanediol: Similar in structure but with one more carbon atom.

1,2-Pentanediol: Similar in structure but with two fewer carbon atoms.

Uniqueness

1,2-Heptanediol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it a versatile compound with balanced hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications compared to its shorter or longer chain analogs.

Actividad Biológica

1,2-Heptanediol is a diol compound with the chemical formula C7H16O2. It has garnered attention for its biological activities, particularly in the fields of pharmacology and dermatology. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its linear hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure allows it to act as a solvent and penetration enhancer in various formulations.

Biological Activity

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been studied for its potential use as a preservative in cosmetic formulations due to its ability to inhibit the growth of bacteria and fungi. Research indicates that it can effectively reduce microbial load in topical applications, making it a valuable ingredient in personal care products .

2. Skin Penetration Enhancement

A significant aspect of this compound's biological activity is its role as a skin penetration enhancer. A study investigated the effects of various 1,2-alkanediols on the percutaneous absorption of metronidazole (MTZ) using hairless mouse skin models. The findings revealed that this compound at a concentration of 1% exhibited a retardation effect on MTZ absorption compared to shorter-chain diols . This suggests that while it can enhance drug delivery through the skin, it may also modulate the rate at which drugs penetrate the epidermis.

| Diol Type | Concentration | Retardation Ratio (RR) |

|---|---|---|

| This compound | 1% | 0.78 |

| 1,2-Hexanediol | 4% | 0.69 |

| 1,2-Pentanediol | 4% | 0.96 |

The mechanism by which this compound enhances skin penetration involves its interaction with the stratum corneum (the outermost layer of the skin). Its hydrophobic nature allows it to disrupt lipid bilayers within the stratum corneum, facilitating increased permeability for co-administered drugs .

Case Studies

Case Study: Penetration Enhancement in Drug Delivery

In a controlled study involving various formulations containing metronidazole, researchers assessed the cumulative amounts absorbed over time. The study indicated that formulations with this compound showed significant differences in drug absorption profiles compared to controls without penetration enhancers. Specifically, the lag time for drug absorption was markedly reduced when combined with other diols like 1,4-cyclohexanediol .

Case Study: Cosmetic Applications

A safety assessment conducted on alkane diols in cosmetic products highlighted the efficacy of this compound as a safe and effective preservative agent. The study concluded that formulations containing this compound demonstrated a favorable safety profile while maintaining antimicrobial efficacy against common pathogens .

Propiedades

IUPAC Name |

heptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXZDAKFJKCPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958269 | |

| Record name | Heptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-31-4 | |

| Record name | 1,2-Heptanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Heptanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Heptanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.